molecular formula C10H13ClO3 B602137 2,4,5-Trimethoxybenzyl chloride CAS No. 53811-44-2

2,4,5-Trimethoxybenzyl chloride

Cat. No.: B602137
CAS No.: 53811-44-2
M. Wt: 216.67
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Description

2,4,5-Trimethoxybenzyl chloride is a valuable chemical building block in organic and medicinal chemistry research. Its primary research application is as a key synthetic precursor. It is employed in Wittig reactions to generate sterically congested cis-stilbene derivatives, which are structures of interest in materials science . Furthermore, the trimethoxybenzyl moiety is a critical component in the development of novel bioactive molecules. For instance, it serves as a backbone in the synthesis of new indane-based scaffolds that are being investigated for their potent anti-inflammatory properties, including the inhibition of the 5-lipoxygenase (5-LOX) enzyme for potential therapeutic applications in conditions like inflammatory bowel disease (IBD) . The structure of this compound, featuring a reactive chloromethyl group attached to a multiply-substituted aromatic ring, allows researchers to efficiently introduce the 2,4,5-trimethoxybenzyl group into more complex molecular architectures, facilitating structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(chloromethyl)-2,4,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHHCEKRWHSEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H13O3+SOCl2C10H13ClO3+SO2+HCl\text{C10H13O3} + \text{SOCl2} \rightarrow \text{C10H13ClO3} + \text{SO2} + \text{HCl} C10H13O3+SOCl2→C10H13ClO3+SO2+HCl

Another method involves the use of phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) as chlorinating agents. These reactions typically require anhydrous conditions and are carried out in inert solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is conducted in stainless steel reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction Reactions: Reduction of the compound can yield 2,4,5-trimethoxybenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 2,4,5-trimethoxybenzyl azide, 2,4,5-trimethoxybenzyl thiocyanate, and 2,4,5-trimethoxybenzylamine.

    Oxidation: Major products are 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzoic acid.

    Reduction: The primary product is 2,4,5-trimethoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

2,4,5-Trimethoxybenzyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often investigated for their biological activities, including antibacterial and antitumor properties.

Antibacterial Activity

Research indicates that compounds derived from this compound exhibit notable antibacterial effects. For instance, studies have shown that related compounds can enhance the efficacy of sulfonamides, suggesting a potential application in treating bacterial infections .

Antitumor Properties

The compound has also been explored for its antitumor potential. For example, derivatives such as 1-(3',4',5'-trimethoxybenzoyl)-3-anilino-5-amino-1,2,4-triazoles have demonstrated significant antiproliferative effects against various cancer cell lines . This highlights the compound's utility in developing cancer therapies.

Synthesis of Complexes

This compound is employed in synthesizing metal complexes that exhibit biological activities. These complexes are often screened for their pharmacological properties.

Metal Complexes

Studies have synthesized cobalt(II) and cadmium(II) complexes using 2,4,5-trimethoxybenzyl derivatives. These complexes demonstrated antiplasmodial activity against Plasmodium berghei, although they were found to be less active than the parent ligand . This suggests that while the metal complexes may have therapeutic potential, further optimization is necessary.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of derivatives of this compound. For example, methyl S-(4-methylthio)butanoate (MTC), a compound related to trimethoxybenzyl structures, showed protective effects on neurons subjected to ischemia-reperfusion injury . This indicates a potential application in neurodegenerative diseases and stroke management.

Pharmacological Evaluation

The pharmacological evaluation of compounds derived from this compound often involves assessing their efficacy and safety profiles through in vitro and in vivo studies.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and protective effects of these compounds on various cell lines. For instance, MTC has been shown to reduce apoptosis and improve cell viability in neuronal cultures subjected to oxidative stress .

In Vivo Studies

In vivo models are crucial for understanding the therapeutic potential of these compounds. Research involving animal models has demonstrated promising results regarding the safety and efficacy of certain derivatives in treating conditions like ischemic injury .

Data Summary Table

Application AreaFindings/ResultsReferences
Antibacterial ActivityEnhances sulfonamide efficacy
Antitumor PropertiesSignificant antiproliferative effects against cancer cells
Metal ComplexesAntiplasmodial activity against Plasmodium berghei
Neuroprotective EffectsReduces apoptosis in ischemic neuronal injury

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. In biological systems, the compound can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Positions CAS Number Reactivity Profile Primary Applications
2,4,5-Trimethoxybenzyl chloride 2,4,5-OCH$_3$ 3840-30-0 High electrophilicity at benzyl-C Trimethoprim synthesis ; NHC complexes
3,4,5-Trimethoxybenzyl chloride 3,4,5-OCH$_3$ 3840-30-0* Enhanced steric hindrance Anticancer chalcones
2,3,4-Trimethoxybenzyl chloride 2,3,4-OCH$_3$ 1133-49-9 Moderate reactivity Trimetazidine (anti-ischemic drug)
3,4,5-Trimethoxybenzoyl chloride 3,4,5-OCH$_3$ 4521-61-3 Acyl chloride reactivity Dilazep, Hexobendine synthesis
2,4,6-Trimethylbenzyl chloride 2,4,6-CH$_3$ Not provided Lower polarity due to methyl groups Model compound for mechanistic studies

* Note: CAS 3840-30-0 is inconsistently assigned to both 2,4,5- and 3,4,5-trimethoxybenzyl chloride in literature .

Key Observations:

Substituent Position Effects :

  • 2,4,5- vs. 3,4,5-Trimethoxybenzyl chloride : The 3,4,5-isomer exhibits greater steric hindrance due to adjacent methoxy groups, reducing nucleophilic substitution rates compared to the 2,4,5-isomer .
  • Benzyl vs. Benzoyl Chlorides : 3,4,5-Trimethoxybenzoyl chloride (acyl chloride) undergoes nucleophilic acyl substitution (e.g., amidation), while benzyl chlorides participate in alkylation reactions .

Synthetic Utility :

  • Pharmaceutical Intermediates : this compound is critical for Trimethoprim, whereas 2,3,4-trimethoxybenzyl chloride is used in Trimetazidine, highlighting positional isomerism's impact on biological activity .
  • Catalytic Applications : The 2,4,5-isomer forms stable Pd-NHC complexes for Suzuki-Miyaura couplings, whereas the 3,4,5-isomer is preferred in Wittig reactions for chalcone synthesis .

Stability and Handling :

  • Methoxy vs. Methyl Substitutents : 2,4,6-Trimethylbenzyl chloride is less polar and more stable under acidic conditions compared to methoxy-substituted analogs, making it suitable for prolonged storage .
  • Halogen Differences : Brominated analogs (e.g., 3,4,5-TMBB) exhibit higher leaving-group ability but require harsher synthesis conditions (e.g., PBr$_3$ at −10°C) .

Pharmaceutical Derivatives

  • Trimethoprim: Synthesized via alkylation of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, leveraging the electrophilic benzyl carbon of this compound .
  • N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine : A dopaminergic agent synthesized by reacting this compound with 1-adamantanamine, followed by acylation .

Catalytic Systems

  • Pd-NHC Complexes : this compound-derived NHC ligands enable efficient C–C bond formation under mild conditions (e.g., 60°C, 12h), achieving >90% yield in aryl-aryl couplings .

Biological Activity

2,4,5-Trimethoxybenzyl chloride (C10H13ClO3) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions. The presence of these methoxy groups significantly influences the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds incorporating similar structural motifs have shown promising results in inhibiting cancer cell proliferation. A notable study evaluated the cytotoxicity of such derivatives against various cancer cell lines and reported IC50 values indicating significant antiproliferative effects. For example:

CompoundIC50 (µM)Target Cell Line
3c0.75Jurkat
3f1.4CCRF-CEM
CA-41.0HeLa

These results suggest that compounds with similar structures to this compound may effectively target tubulin polymerization, a critical process in cancer cell division .

Antiparasitic Activity

The compound has also been screened for antiplasmodial activity against Plasmodium berghei, a model organism for malaria research. While the parent ligand exhibited some activity, metal complexes derived from it showed reduced efficacy. This indicates that while the base structure may have some biological activity, modifications can significantly alter its effectiveness against specific targets .

The mechanism underlying the biological activity of this compound appears to involve its interaction with tubulin. Studies indicate that compounds related to this structure can bind to the colchicine site on tubulin, leading to inhibition of microtubule polymerization. This action disrupts mitotic processes in cancer cells and can potentially be exploited in therapeutic applications .

Study on Antitumor Derivatives

A study focused on a series of derivatives based on trimethoxybenzyl structures evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications enhanced their potency significantly compared to the parent compound:

  • 3c was particularly effective with an IC50 value of 0.75 µM , indicating strong antiproliferative properties.
  • In contrast, 3g showed much lower activity with an IC50 value of 13 µM , highlighting the importance of structural modifications .

Toxicological Assessment

Assessments of toxicity were conducted on normal human cells to determine the selectivity of these compounds towards cancer cells. Compounds exhibited negligible cytotoxicity towards peripheral blood lymphocytes (PBL), suggesting a favorable therapeutic window for further development .

Q & A

Basic: What are the recommended methods for synthesizing 2,4,5-trimethoxybenzyl chloride in a laboratory setting?

The synthesis typically involves chlorination of the corresponding benzyl alcohol precursor. For example, 3,4,5-trimethoxybenzyl alcohol can be treated with phosphorus trichloride (PCl₃) at low temperatures (−10°C) in an inert solvent. After reaction completion, purification is achieved via column chromatography (silica gel) and recrystallization from hexane to yield high-purity product. This method avoids side reactions such as over-chlorination or oxidation, ensuring optimal yields .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Key techniques include:

  • ¹H and ¹³C NMR : To verify the aromatic methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the benzyl chloride moiety (δ ~4.5–4.8 ppm for CH₂Cl).
  • Mass spectrometry (EI-MS) : For molecular ion confirmation (m/z ~216.66 for [M]⁺) and fragmentation patterns.
  • IR spectroscopy : Absorbance near 680–720 cm⁻¹ confirms C-Cl stretching.
    Cross-referencing these data with computational predictions (e.g., DFT) ensures structural accuracy .

Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency protocols : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For example, in Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride monohydrate:

  • Data collection : Bruker P4 diffractometer with MoKα radiation (λ = 0.71073 Å), 5905 independent reflections.
  • Refinement : SHELXL software with R-factor = 0.041, confirming bond lengths (C-Cl: ~1.79 Å) and angles (C-C-O: ~120°).
  • Hydrogen bonding : Identifies H₂O interactions stabilizing the crystal lattice. This method clarifies stereoelectronic effects of methoxy groups on molecular packing .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-donating methoxy groups activate the benzyl chloride toward SN2 reactions by stabilizing the transition state through resonance. For instance:

  • Alkylation reactions : The chloride reacts with amines (e.g., imidazole) to form quaternary salts, as seen in the synthesis of 1-(4-acetylphenyl)-3-(3,4,5-trimethoxybenzyl)imidazolium chloride (yield: 75%).
  • Steric effects : The 2,4,5-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, enhancing reaction rates in polar aprotic solvents (e.g., DMF) .

Advanced: How does the electronic environment of this compound influence its role in pharmaceutical intermediates?

The trimethoxy groups enhance lipophilicity and direct electrophilic substitution in downstream reactions. For example:

  • Trimethoprim synthesis : The chloride serves as a key intermediate, where its reactivity enables coupling with diaminopyrimidines.
  • Pharmacokinetic optimization : Methoxy groups improve metabolic stability by blocking cytochrome P450 oxidation sites, critical for drug bioavailability .

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